molecular formula C16H15N3O4 B11277096 2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-(furan-2-ylmethyl)acetamide

2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-(furan-2-ylmethyl)acetamide

Cat. No.: B11277096
M. Wt: 313.31 g/mol
InChI Key: UAIZFKWEEHVXSG-UHFFFAOYSA-N
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Description

2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-(furan-2-ylmethyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a furan ring, a cyanophenyl group, and an acetamide moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-(furan-2-ylmethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-cyano-N-(furan-2-ylmethyl)acetamide with aryl isothiocyanates in ethanol, in the presence of sodium ethylate as a catalyst . This reaction yields the desired product through a series of condensation and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-(furan-2-ylmethyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The acetamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted furan derivatives, amines, and modified acetamide compounds.

Scientific Research Applications

2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-(furan-2-ylmethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s furan ring and cyanophenyl group are believed to play a crucial role in its biological activity by binding to enzymes and receptors, thereby modulating their function. This can lead to the inhibition of cancer cell proliferation or the disruption of microbial cell walls .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-(furan-2-ylmethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C16H15N3O4

Molecular Weight

313.31 g/mol

IUPAC Name

2-[2-(4-cyanoanilino)-2-oxoethoxy]-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C16H15N3O4/c17-8-12-3-5-13(6-4-12)19-16(21)11-22-10-15(20)18-9-14-2-1-7-23-14/h1-7H,9-11H2,(H,18,20)(H,19,21)

InChI Key

UAIZFKWEEHVXSG-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC(=O)COCC(=O)NC2=CC=C(C=C2)C#N

Origin of Product

United States

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